6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is a polycyclic heterocyclic organic compound It is a derivative of dibenzo[b,e][1,4]dioxin, where two methyl groups are attached at positions 6 and 9, and a carbonitrile group is attached at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile typically involves the following steps:
Formation of the Dibenzo[b,e][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Methyl Groups: Methylation at positions 6 and 9 can be carried out using methylating agents such as methyl iodide in the presence of a base.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,e][1,4]dioxin: The parent compound without the methyl and carbonitrile groups.
Polychlorinated Dibenzodioxins: Compounds with chlorine atoms instead of methyl groups.
Polybrominated Dibenzodioxins: Compounds with bromine atoms instead of methyl groups.
Uniqueness
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H11NO2 |
---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
6,9-dimethyldibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-10(2)14-13(9)17-12-5-3-4-11(8-16)15(12)18-14/h3-7H,1-2H3 |
InChI-Schlüssel |
IMSNLHYEMIUMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)OC3=C(C=CC=C3O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.